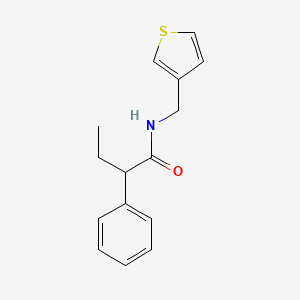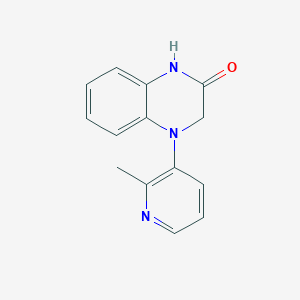
4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one” seems to be a complex organic compound. Similar compounds are often used as intermediates in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve nucleophilic and amidation reactions . Boronic acids and their derivatives are frequently used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR, IR, MS, and single crystal X-ray diffraction . Density functional theory (DFT) is often used to study the molecular electrostatic potential and frontier molecular orbitals of the compound .Chemical Reactions Analysis
Boronic esters, which might be related to the compound , can undergo various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, boronic acid compounds are known for their high stability, low toxicity, and high reactivity in various transformation processes .科学的研究の応用
Synthesis and Structural Analysis
Efficient Synthesis Techniques : Research has demonstrated efficient methodologies for synthesizing quinoxaline derivatives, including "4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one". These methods emphasize the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and materials with unique properties (Abbiati et al., 2002).
Crystal Structure Determination : Studies have focused on determining the crystal structures of related compounds to understand their molecular configurations and interactions. This knowledge is vital for drug design and the development of materials with specific functions (Ullah et al., 2015).
Biological Applications
Antitumor Activity : Certain quinoxaline derivatives have shown promise as anticancer agents. Research into compounds like "7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one" has revealed their potential to inhibit tumor growth and disrupt tumor vasculature, highlighting the therapeutic applications of quinoxaline derivatives in oncology (Cui et al., 2017).
Material Science Applications
Electrochemical and Photophysical Properties : Research into the electrochemical behavior and photophysical properties of quinoxaline derivatives has uncovered their potential applications in material science, particularly in developing new photoluminescent materials and electrochemical sensors (Gobetto et al., 2006).
Molecular Electronics and Fluorescence : Studies on the electronic structure and absorption spectra of quinoxaline derivatives have provided insights into their use in molecular electronics and as fluorescent probes. This research is crucial for developing new materials for electronic devices and fluorescent markers in biological research (Halim & Ibrahim, 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(2-methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-12(7-4-8-15-10)17-9-14(18)16-11-5-2-3-6-13(11)17/h2-8H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSQQXFZOFLKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


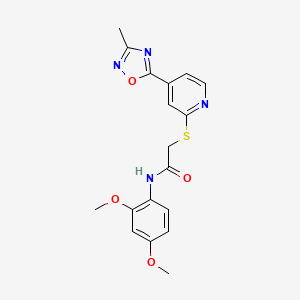

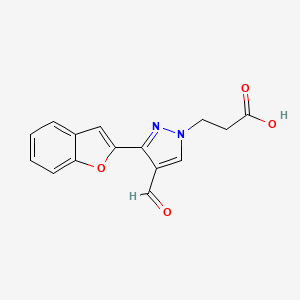

![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2633171.png)
![2-(2,2-Diphenylacetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633172.png)
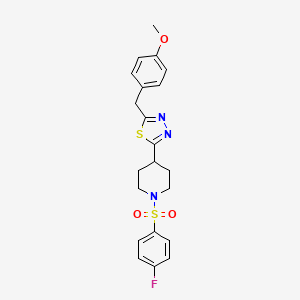

![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2633180.png)
![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2633181.png)
![benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2633182.png)
![3,4-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2633183.png)
